molecular formula C12H17NO B8631932 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol

2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol

Cat. No.: B8631932
M. Wt: 191.27 g/mol
InChI Key: SIWBRPYLIAGPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol: is an organic compound that belongs to the class of phenethyl alcohols It features a pyrrolidine ring attached to a phenethyl alcohol structure

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H17NO/c14-10-7-11-3-5-12(6-4-11)13-8-1-2-9-13/h3-6,14H,1-2,7-10H2

InChI Key

SIWBRPYLIAGPCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-pyrrolidinophenethyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyrrolidine ring enhances its binding affinity and selectivity towards certain biological targets, making it a valuable tool in drug discovery .

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